molecular formula C13H11NO3 B1315369 (4'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 62037-99-4

(4'-Nitro[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B1315369
CAS No.: 62037-99-4
M. Wt: 229.23 g/mol
InChI Key: MDUQVWINYYIMOQ-UHFFFAOYSA-N
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Description

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C₁₃H₁₁NO₃ . It has a molecular weight of 229.24 . The compound is typically used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a nitro group at the 4’ position and a methanol group at the 4 position . The InChI code for this compound is 1S/C13H11NO3/c15-9-10-2-1-3-12 (8-10)11-4-6-13 (7-5-11)14 (16)17/h1-8,15H,9H2 .


Chemical Reactions Analysis

Biphenyl compounds, such as “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol”, are known to undergo various chemical reactions. These include electrophilic substitution reactions, which are similar to those undergone by benzene .


Physical and Chemical Properties Analysis

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a solid at room temperature with a melting point of 165 °C . The compound is an irritant .

Scientific Research Applications

  • Photochemical Reactions : (4'-Nitro[1,1'-biphenyl]-4-yl)methanol can undergo photolysis, leading to the formation of various products like phenyl naphthoquinone monoxime and binaphthol through isomerization and oxidative coupling processes (Patel & Boyer, 1980).

  • Solvatochromism Studies : Nitro-substituted phenolates, which can be derived from compounds like this compound, show solvatochromic properties. These properties are utilized in studying solvatochromic switches and investigating solvent mixtures (Nandi et al., 2012).

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of nitro-substituted phenyl methanone derivatives, similar to this compound, is used for synthesizing complex ring systems like pyrrolo[1,2-b]cinnolin-10-one (Kimbaris & Varvounis, 2000).

  • Kinetic Studies of Piperidinodebromination : Piperidinodebromination rates of substituted nitrobiphenyls, related to this compound, are studied for understanding the substituent effects in the biphenyl series (Guanti et al., 1977).

  • Polarographic Studies : The polarographic reduction of nitrodiphenylamines, structurally similar to this compound, is explored in methanol-water mixtures. This research provides insights into electrochemical reduction processes (Varkey et al., 1978).

  • Electrolysis and Alkylation/Heterocyclization : Electrolysis in a divided cell using nitroalkanes or methanol can lead to the formation of functionalized alkylquinolines from compounds similar to this compound (Arcadi et al., 2007).

  • Reactions with Alkali Metal Halides and Lithium Hydroxide : The reaction of nitrophenyl oxazolidinyl methyl methanesulfonate with lithium hydroxide, similar to this compound, leads to the formation of aziridinyl methanol and ring opening of oxazolidine (Madesclaire et al., 2013).

Safety and Hazards

“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment, and to use it only in a well-ventilated area .

Properties

IUPAC Name

[4-(4-nitrophenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQVWINYYIMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477762
Record name (4'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62037-99-4
Record name (4'-Nitro[1,1'-biphenyl]-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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